1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde
CAS No.: 338416-56-1
Cat. No.: VC5031551
Molecular Formula: C17H15NOS
Molecular Weight: 281.37
* For research use only. Not for human or veterinary use.
![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde - 338416-56-1](/images/structure/VC5031551.png)
Specification
CAS No. | 338416-56-1 |
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Molecular Formula | C17H15NOS |
Molecular Weight | 281.37 |
IUPAC Name | 1-methyl-2-(3-methylphenyl)sulfanylindole-3-carbaldehyde |
Standard InChI | InChI=1S/C17H15NOS/c1-12-6-5-7-13(10-12)20-17-15(11-19)14-8-3-4-9-16(14)18(17)2/h3-11H,1-2H3 |
Standard InChI Key | UEQWWHWKGOGHIM-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)SC2=C(C3=CC=CC=C3N2C)C=O |
Introduction
Key Findings
The compound 1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde represents a specialized indole derivative with potential applications in medicinal chemistry and materials science. While direct experimental data for this specific molecule remains limited in publicly available literature, its structural analogs and related sulfanyl-indole carbaldehydes provide critical insights into its likely properties and synthesis pathways. This report synthesizes information from structurally similar compounds, computational predictions, and broader indole chemistry research to outline its characteristics, reactivity, and potential utility.
Structural and Chemical Identity
Molecular Architecture
1-Methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde features a fused bicyclic indole core substituted at three positions:
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N1: Methyl group (–CH₃)
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C2: 3-Methylphenylsulfanyl moiety (–S–C₆H₄–CH₃)
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C3: Aldehyde functional group (–CHO)
The sulfanyl (thioether) linkage introduces steric bulk and modulates electronic properties, while the aldehyde group offers a reactive site for further functionalization .
Table 1: Key Molecular Descriptors
Property | Value/Description |
---|---|
Molecular Formula | C₁₇H₁₅NOS |
Molecular Weight | 281.37 g/mol (calculated) |
IUPAC Name | 1-Methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde |
SMILES | CC1=CC(=CC=C1)SCC2=C(C(=O)C=CN2)C3=CC=CC=C3 |
Synthesis and Reactivity
Hypothetical Synthesis Routes
While no direct synthesis protocols exist in the reviewed literature, analogous compounds suggest feasible pathways:
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Indole Functionalization:
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Post-Modification Strategies:
Stability Considerations
The aldehyde group may render the compound susceptible to air oxidation, necessitating storage under inert atmospheres. Sulfanyl groups generally exhibit moderate thermal stability but can undergo desulfurization under harsh conditions .
Physicochemical Properties
Predicted Properties
Extrapolating from structurally related compounds (e.g., ):
Table 2: Estimated Physicochemical Parameters
Biological and Industrial Relevance
Materials Science Applications
The planar indole core and sulfur-based substituents may enable:
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Organic Semiconductors: Charge transport in thin-film transistors .
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Luminescent Materials: Tunable emission via aldehyde conjugation .
Computational and Experimental Gaps
Unresolved Questions
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Crystal Structure: No X-ray data exists; molecular packing and intermolecular interactions remain theoretical.
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Kinetic Stability: Degradation pathways under UV/thermal stress uncharacterized.
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Toxicology: In silico predictions suggest moderate hepatotoxicity (ProTox-II), requiring validation.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.
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Structure-Activity Relationships (SAR): Systematically modify substituents to enhance bioactivity.
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Advanced Characterization: Employ DFT calculations to predict electronic properties and reaction mechanisms.
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